3-Bromo-5-methoxybenzenesulfonamide
Overview
Description
3-Bromo-5-methoxybenzenesulfonamide is a chemical compound with the CAS Number: 1261438-84-9 . It has a molecular weight of 266.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code of this compound is1S/C7H8BrNO3S/c1-12-6-2-5 (8)3-7 (4-6)13 (9,10)11/h2-4H,1H3, (H2,9,10,11)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 266.12 .Scientific Research Applications
Photodynamic Therapy Applications
A study describes the synthesis and characterization of zinc(II) phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, showing potential for use in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their suitability as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Heavy Metal Sensing
Research into bis-sulfonamides for heavy metal sensors found that derivatives of benzenesulfonamide, specifically designed for cobalt ion sensing, exhibited high sensitivity, stability, and electrochemical performance, offering a promising approach for detecting toxic pollutants in environmental and healthcare fields (Sheikh et al., 2016).
Enzyme Inhibition
A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, demonstrating significant inhibitory effects against acetylcholinesterase (AChE) and α-glucosidase, suggesting potential applications in treating conditions like Alzheimer's disease and diabetes (Riaz, 2020).
Antitumor Activity
The antitumor properties of sulfonamide compounds were investigated, identifying specific derivatives as potent cell cycle inhibitors with the potential to advance to clinical trials for cancer treatment, providing insights into drug-sensitive cellular pathways and essential pharmacophore structures (Owa et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-methoxybenzenesulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
This compound interacts with its targets by acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active sites of these enzymes, it inhibits their activity, thereby disrupting the normal biochemical processes that they regulate .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by this compound affects several biochemical pathways. The disruption of folic acid synthesis, for instance, hampers the production of DNA in bacteria, leading to their death . This makes this compound an effective antibacterial agent .
Pharmacokinetics
Like other sulfonamides, it is expected to have good oral bioavailability and to be distributed widely in the body . Its metabolism and excretion would likely involve hepatic biotransformation and renal elimination .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal bacterial growth and proliferation. By inhibiting key enzymes, it interferes with essential biochemical processes, leading to the death of the bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body . Additionally, factors such as temperature and light exposure can affect its stability .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
3-bromo-5-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOYHODZZFACDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261438-84-9 | |
Record name | 3-bromo-5-methoxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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